LY 3000328
Overview
Description
Mechanism of Action
Target of Action
LY3000328, also known as Z-FL-COCHO, is a potent and selective inhibitor of Cathepsin S (Cat S) . Cathepsin S is a cysteine protease that plays a crucial role in various conditions involving large biological systems such as autoimmune disease, cardiac repair, cardiomyopathy, heart valve disease, and atherosclerosis .
Mode of Action
LY3000328 interacts with Cathepsin S, inhibiting its activity. The IC50 values for human Cat S (hCat S) and mouse Cat S (mCat S) are 7.7 nM and 1.67 nM, respectively . This inhibition of Cat S activity in plasma would be 50% of maximal when LY3000328 plasma concentration is approximately 60 ng/mL .
Biochemical Pathways
The inhibition of Cathepsin S by LY3000328 impacts the breakdown of the extracellular matrix (ECM), a key process in various conditions such as autoimmune disease, cardiac repair, cardiomyopathy, heart valve disease, and atherosclerosis . Cathepsin S contributes to the cleavage of the elastin matrix in atherosclerotic lesions and inflamed valves, and in the disruption of the tissue layer, mesenchymal cells (vascular smooth muscle cells or valvular myofibroblasts) proliferate and calcify .
Pharmacokinetics
LY3000328 exhibits linear pharmacokinetics up to a 300 mg dose . It shows low in vitro CYP450 inhibition (<15% at 10 μM for CYP3A4, CYP2D6, and CYP2C9); low in vitro metabolism in mouse, rat, dog, and human liver microsomes (<20% after 30 min incubation at 4 μM); and good permeability (MDCK A-B>4%) .
Result of Action
The pharmacodynamic activity of LY3000328 shows a biphasic response, where Cat S activity declines, then returns to baseline, and then increases to a level above baseline . Cat S mass also increases in a dose-dependent manner, and continues to increase after LY3000328 has been cleared from the body . This increase in Cat S activity is attributable to the increase in Cat S mass detected in plasma .
Action Environment
The efficacy of LY3000328 has been studied in a mouse model of abdominal aortic aneurysm (AAA). In this model, inflammation is induced using CaCl2 applied to the ablumenal surface. LY3000328 exhibits a dose-responsive aortic diameter reduction at 1, 3, 10, and 30 mg/kg . The exposure (AUC) for both compounds increased in a dose-dependent manner, suggesting that the drug disposition properties of LY3000328 are favorable . This indicates that the action, efficacy, and stability of LY3000328 can be influenced by environmental factors such as the presence of inflammation.
Biochemical Analysis
Biochemical Properties
LY3000328 plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme Cathepsin S . It interacts with this enzyme, leading to a decrease in Cathepsin S activity .
Cellular Effects
The effects of LY3000328 on cells are primarily through its interaction with Cathepsin S. It influences cell function by inhibiting this enzyme, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, LY3000328 exerts its effects by binding to Cathepsin S, inhibiting its activity . This interaction leads to changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LY3000328 show a biphasic response, where Cathepsin S activity declines, then returns to baseline, and then increases to a level above baseline . The compound’s stability and degradation over time have been observed in these settings .
Dosage Effects in Animal Models
In animal models, the effects of LY3000328 vary with different dosages. Subjects were administered escalating LY3000328 doses up to 300 mg in studies, showing that all doses were well tolerated .
Metabolic Pathways
LY3000328 is involved in metabolic pathways through its interaction with Cathepsin S. It can affect metabolic flux and metabolite levels due to its inhibitory effects on this enzyme .
Subcellular Localization
Current studies focus on its interaction with Cathepsin S and the resulting effects on cellular function .
Preparation Methods
The synthesis of LY 3000328 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
LY 3000328 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial in modifying the functional groups to enhance the compound’s stability and activity.
Substitution Reactions:
Major Products: The primary product of these reactions is this compound itself, with modifications to its structure to improve its inhibitory activity
Scientific Research Applications
LY 3000328 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the inhibition of Cathepsin S and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of Cathepsin S in cellular processes and its potential as a therapeutic target.
Medicine: Investigated for its potential in treating diseases such as abdominal aortic aneurysm and inflammatory conditions by inhibiting Cathepsin S activity
Industry: Utilized in the development of new therapeutic agents targeting Cathepsin S
Comparison with Similar Compounds
LY 3000328 is unique in its high specificity and potency as a Cathepsin S inhibitor. Similar compounds include:
E 64c: Another Cathepsin inhibitor with broader specificity.
ONO-5334: A selective Cathepsin K inhibitor.
Aurantiamide acetate: A natural product with inhibitory activity against Cathepsins.
This compound stands out due to its high selectivity for Cathepsin S, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
[(3R,4S)-4-[(4-fluorobenzoyl)amino]-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-chromen-3-yl] N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O5/c1-27-25(32)35-22-15-34-21-7-6-18(29-8-10-30(11-9-29)19-13-33-14-19)12-20(21)23(22)28-24(31)16-2-4-17(26)5-3-16/h2-7,12,19,22-23H,8-11,13-15H2,1H3,(H,27,32)(H,28,31)/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEBZCZEAVMSQF-GOTSBHOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1COC2=C(C1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)O[C@H]1COC2=C([C@@H]1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737323 | |
Record name | (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373215-15-6 | |
Record name | LY-3000328 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373215156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-3000328 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1210T8CX6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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